Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate is a compound that features a piperazine ring substituted with an imidazole moiety and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of piperazine with imidazole derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the imidazole and piperazine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of benzyl 4-[(imidazol-1-yl)methanol]piperazine-1-carboxylate.
Substitution: Formation of various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in biological systems, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl piperazine-1-carboxylate: Lacks the imidazole moiety, making it less versatile in coordination chemistry.
Imidazole-1-carboxylate derivatives: Lack the piperazine ring, limiting their potential interactions with biological receptors.
Uniqueness
Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate is unique due to the presence of both the imidazole and piperazine rings, which confer a combination of properties from both moieties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
benzyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c21-15(20-7-6-17-13-20)18-8-10-19(11-9-18)16(22)23-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
InChI Key |
JETRWRQOKMNVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)N2C=CN=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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